molecular formula C17H24O3 B3055435 4-(4-Heptylphenyl)-4-oxobutanoic acid CAS No. 64779-09-5

4-(4-Heptylphenyl)-4-oxobutanoic acid

Cat. No.: B3055435
CAS No.: 64779-09-5
M. Wt: 276.4 g/mol
InChI Key: LRAJLMGRXDVQNP-UHFFFAOYSA-N
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Description

4-(4-Heptylphenyl)-4-oxobutanoic acid is an organic compound with the molecular formula C20H24O3 It is characterized by the presence of a heptyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety with a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Heptylphenyl)-4-oxobutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-heptylphenylboronic acid.

    Suzuki-Miyaura Coupling: This reaction involves coupling 4-heptylphenylboronic acid with a suitable haloaromatic compound in the presence of a palladium catalyst.

    Oxidation: The resulting product undergoes oxidation to introduce the ketone group.

    Hydrolysis: Finally, the compound is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Heptylphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Products vary depending on the substituent introduced to the phenyl ring.

Scientific Research Applications

4-(4-Heptylphenyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-(4-Heptylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but its lipophilic nature suggests it may interact with cell membranes and intracellular proteins.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Heptylphenyl)benzoic acid: Similar in structure but lacks the ketone group.

    4-Heptylbiphenyl-4’-carboxylic acid: Another related compound with a biphenyl structure.

Uniqueness

4-(4-Heptylphenyl)-4-oxobutanoic acid is unique due to the presence of both a heptyl group and a ketone group, which confer distinct chemical and physical properties

Properties

IUPAC Name

4-(4-heptylphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-2-3-4-5-6-7-14-8-10-15(11-9-14)16(18)12-13-17(19)20/h8-11H,2-7,12-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAJLMGRXDVQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384255
Record name 4-(4-heptylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64779-09-5
Record name 4-(4-heptylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The first step of Example 1 was repeated except that succinic anhydride (62.4 g) was replaced by 68.1 g thereof and heptyloxybenzene (100 g) was replaced by heptylbenzene (100 g), to obtain 3-(4-heptylbenzoyl)propionic acid (110 g). m.p.: 101.0°-103.5° C.
Quantity
62.4 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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